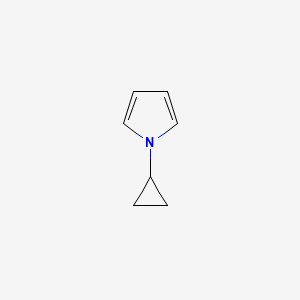

1-cyclopropyl-1H-pyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-2-6-8(5-1)7-3-4-7/h1-2,5-7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQZLSJQNUZECG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597180 | |

| Record name | 1-Cyclopropyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50966-66-0 | |

| Record name | 1-Cyclopropyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-cyclopropyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1-cyclopropyl-1H-pyrrole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document delves into the core principles and practical execution of the most pertinent synthetic strategies, primarily focusing on the Clauson-Kaas and Paal-Knorr reactions. For each methodology, the underlying reaction mechanisms are elucidated to provide a causal understanding of the experimental choices. Detailed, step-by-step protocols are presented, alongside a discussion of reaction optimization, potential challenges, and characterization of the final product. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of novel pyrrole derivatives.

Introduction: The Significance of the Cyclopropyl Moiety in Pyrrole Chemistry

The incorporation of a cyclopropyl group onto the nitrogen atom of a pyrrole ring imparts unique conformational and electronic properties to the molecule. The strained three-membered ring can act as a bioisostere for other functional groups and can influence the metabolic stability and pharmacokinetic profile of drug candidates. Furthermore, the cyclopropyl group can participate in unique chemical transformations, making this compound a versatile intermediate in organic synthesis. This guide aims to provide the necessary technical details for the efficient and reliable synthesis of this valuable building block.

Primary Synthetic Strategies

Two classical and highly effective methods for the synthesis of N-substituted pyrroles are the Clauson-Kaas and Paal-Knorr reactions. These methods are particularly well-suited for the preparation of this compound.

The Clauson-Kaas Synthesis: A Direct Approach

The Clauson-Kaas reaction is a cornerstone of pyrrole synthesis, offering a direct and often high-yielding route to N-substituted pyrroles.[1][2][3] The reaction involves the condensation of a 2,5-dialkoxytetrahydrofuran, typically 2,5-dimethoxytetrahydrofuran, with a primary amine, in this case, cyclopropylamine.

The causality behind the Clauson-Kaas synthesis lies in the acid-catalyzed hydrolysis of the 2,5-dimethoxytetrahydrofuran to the corresponding 1,4-dicarbonyl compound, succinaldehyde, in situ. This is followed by a double condensation with the primary amine to form a di-imine intermediate, which then undergoes cyclization and subsequent aromatization to yield the pyrrole ring. The use of an acid catalyst is crucial for both the hydrolysis of the acetal and the dehydration steps in the cyclization process.

Caption: Mechanism of the Clauson-Kaas Synthesis.

This protocol describes a general procedure for the synthesis of this compound via the Clauson-Kaas reaction.

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

Cyclopropylamine

-

Glacial Acetic Acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glacial acetic acid.

-

Add cyclopropylamine to the stirred acetic acid, followed by the dropwise addition of 2,5-dimethoxytetrahydrofuran.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Table 1: Representative Reaction Parameters for Clauson-Kaas Synthesis

| Parameter | Value | Rationale |

| Solvent | Glacial Acetic Acid | Acts as both solvent and acid catalyst. |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. |

| Reactant Ratio | 1:1.1 (Cyclopropylamine:2,5-dimethoxytetrahydrofuran) | A slight excess of the furan derivative ensures complete consumption of the amine. |

| Work-up | Aqueous basic wash | Neutralizes the acidic solvent and removes any unreacted starting materials. |

The Paal-Knorr Synthesis: A Convergent Approach

The Paal-Knorr synthesis is another powerful and versatile method for the construction of pyrrole rings.[4][5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of this compound, succinaldehyde or a precursor thereof would be reacted with cyclopropylamine.

The mechanism of the Paal-Knorr pyrrole synthesis involves the formation of a hemiaminal intermediate by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound.[7] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, leading to a cyclic intermediate. Subsequent dehydration and aromatization yield the final pyrrole product. The reaction is typically carried out under neutral or slightly acidic conditions.

Caption: Workflow for the Paal-Knorr Synthesis.

This protocol provides a general procedure for the synthesis of this compound using the Paal-Knorr reaction.

Materials:

-

Succinaldehyde bis(dimethyl acetal) (as a stable precursor to succinaldehyde)

-

Cyclopropylamine

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve succinaldehyde bis(dimethyl acetal) in ethanol.

-

Add a catalytic amount of hydrochloric acid to facilitate the in situ generation of succinaldehyde.

-

Add cyclopropylamine to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by vacuum distillation or column chromatography to afford this compound.

Table 2: Key Parameters for Paal-Knorr Synthesis

| Parameter | Value | Rationale |

| 1,4-Dicarbonyl Source | Succinaldehyde bis(dimethyl acetal) | A stable and commercially available precursor to the reactive succinaldehyde. |

| Solvent | Ethanol | A common and effective solvent for this condensation reaction. |

| Catalyst | Catalytic HCl | Facilitates the deprotection of the acetal to generate the dicarbonyl compound. |

| Temperature | Reflux | Drives the reaction to completion. |

Characterization of this compound

The successful synthesis of this compound must be confirmed through rigorous characterization using modern analytical techniques.

Spectroscopic Data

While experimentally obtained spectra are the gold standard for characterization, in their absence, predicted spectroscopic data can provide a useful reference.

Note: The following NMR data are predicted values and should be used as a guide for characterization. Experimental verification is strongly recommended.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ (ppm) | Assignment |

| ~6.75 (t, 2H) | H-2, H-5 |

| ~6.20 (t, 2H) | H-3, H-4 |

| ~3.40 (m, 1H) | N-CH |

| ~0.90 (m, 4H) | CH₂ (cyclopropyl) |

Mass Spectrometry

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the synthesized compound.

-

Expected Molecular Ion (M⁺): m/z = 107.15

Conclusion and Future Perspectives

This technical guide has outlined the primary synthetic routes for the preparation of this compound, with a focus on the Clauson-Kaas and Paal-Knorr reactions. The provided mechanistic insights and detailed experimental protocols are intended to empower researchers to confidently synthesize this valuable heterocyclic building block. The unique properties conferred by the cyclopropyl group suggest that this compound will continue to be a molecule of significant interest in the development of novel pharmaceuticals and functional materials. Further research into more sustainable and atom-economical synthetic methods, such as catalytic C-H activation and functionalization of the pyrrole ring, will undoubtedly expand the utility of this versatile compound.

References

- Paal, C. Ber. Dtsch. Chem. Ges. 1885, 18, 367–371.

- Knorr, L. Ber. Dtsch. Chem. Ges. 1884, 17, 1635–1642.

- Amarnath, V.

- Clauson-Kaas, N.; Tyle, Z. Acta Chem. Scand. 1952, 6, 667–670.

- Amarnath, V.; et al. J. Org. Chem. 1991, 56, 6924–6931.

- Ketcha, D. M.; et al. Tetrahedron Lett. 2009, 50, 5443–5445.

-

A new and efficient methodology to synthesize N-substituted pyrrole derivatives by Clauson Kaas reaction employing Oxone as catalyst was developed. The transformation was performed in acetonitrile under microwave irradiation. This procedure has several advantages such as high yield, clean product formation, and short reaction time. ([Link])

-

Pyrrole is an important aromatic heterocyclic scaffold found in many natural products and predominantly used in pharmaceuticals. Continuous efforts are being made to design and synthesize various pyrrole derivatives using different synthetic procedures. Among them, the Clauson–Kaas reaction is a very old and well-known method for synthesizing a large number of N-substituted pyrroles. ([Link])

-

The Clauson–Kaas reaction refers to the synthesis of various N-substituted pyrroles via an acid-catalyzed reaction between aromatic or aliphatic primary amines and 2,5-dialkoxytetrahydrofuran. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. PubChemLite - this compound (C7H9N) [pubchemlite.lcsb.uni.lu]

- 5. 1-Cyclopentyl-1H-pyrrole | C9H13N | CID 20255541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924) [hmdb.ca]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-Depth Technical Guide to the Spectroscopic Data of 1-Cyclopropyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Cyclopropyl-1H-pyrrole is a heterocyclic compound of growing interest in medicinal chemistry and materials science. Its unique combination of a planar, aromatic pyrrole ring and a strained, three-membered cyclopropyl group imparts distinct electronic and conformational properties. Accurate and comprehensive spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its reactivity and potential applications. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the structural nuances revealed by each technique.

Molecular Structure and Isomerism

This compound consists of a five-membered pyrrole ring, an aromatic heterocycle, with a cyclopropyl substituent attached to the nitrogen atom. The molecule's geometry and the interplay between the electron-rich pyrrole ring and the unique orbital arrangement of the cyclopropyl group are key to interpreting its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals for the pyrrole ring protons and the cyclopropyl protons. Due to the aromaticity of the pyrrole ring, its protons appear in the downfield region, while the strained cyclopropyl protons are found significantly upfield.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | t | 2H | H-2, H-5 (α-protons) |

| ~6.2 | t | 2H | H-3, H-4 (β-protons) |

| ~3.4 | m | 1H | N-CH (cyclopropyl) |

| ~0.8 | m | 4H | CH₂ (cyclopropyl) |

Causality Behind Experimental Choices:

The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the coupling patterns of the pyrrole protons and for achieving good signal-to-noise for the less abundant ¹³C nuclei. Deuterated chloroform (CDCl₃) is a common solvent as it is relatively inert and its residual peak does not interfere with the signals of interest.

Interpretation:

-

Pyrrole Protons: The α-protons (H-2 and H-5) are equivalent due to symmetry and appear as a triplet due to coupling with the two equivalent β-protons. Similarly, the β-protons (H-3 and H-4) are equivalent and appear as a triplet from coupling to the α-protons. The α-protons are typically downfield compared to the β-protons due to their closer proximity to the electronegative nitrogen atom.

-

Cyclopropyl Protons: The methine proton on the cyclopropyl ring attached to the nitrogen is deshielded and appears as a multiplet. The four methylene protons on the cyclopropyl ring are diastereotopic and appear as a complex multiplet in the upfield region, a characteristic feature of cyclopropyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environment.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~120 | C-2, C-5 (α-carbons) |

| ~108 | C-3, C-4 (β-carbons) |

| ~35 | N-CH (cyclopropyl) |

| ~7 | CH₂ (cyclopropyl) |

Interpretation:

-

Pyrrole Carbons: Similar to the protons, the α-carbons (C-2 and C-5) and β-carbons (C-3 and C-4) are equivalent and give rise to two distinct signals in the aromatic region. The α-carbons are deshielded relative to the β-carbons.

-

Cyclopropyl Carbons: The methine carbon of the cyclopropyl group appears at a higher chemical shift compared to the methylene carbons, which are found significantly upfield.

Caption: Experimental workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic, pyrrole) |

| 3000-2850 | Medium | C-H stretching (aliphatic, cyclopropyl) |

| ~1500 | Medium | C=C stretching (pyrrole ring) |

| ~1350 | Strong | C-N stretching |

| ~1050 | Medium | C-H in-plane bending (pyrrole) |

| ~750 | Strong | C-H out-of-plane bending (pyrrole) |

Interpretation:

The IR spectrum of this compound will show characteristic absorptions for the C-H bonds of both the aromatic pyrrole ring and the aliphatic cyclopropyl group. The C=C and C-N stretching vibrations of the pyrrole ring are also key diagnostic peaks.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 107 | High | [M]⁺ (Molecular Ion) |

| 106 | Moderate | [M-H]⁺ |

| 80 | Moderate | [M-C₂H₃]⁺ (Loss of vinyl group from cyclopropyl) |

| 67 | High | [C₄H₅N]⁺ (Pyrrole cation) |

| 41 | High | [C₃H₅]⁺ (Cyclopropyl cation) |

Interpretation:

The molecular ion peak at m/z 107 confirms the molecular weight of this compound. The fragmentation pattern is expected to show the loss of hydrogen, as well as cleavage of the cyclopropyl ring and the bond between the cyclopropyl group and the pyrrole nitrogen, leading to the formation of stable pyrrole and cyclopropyl cations.

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: The molecules are ionized, commonly using electron ionization (EI) for volatile compounds.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, generating the mass spectrum.

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and electronic environment of the atoms, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insights into the molecule's stability and fragmentation. This detailed spectroscopic guide serves as a valuable resource for researchers working with this important heterocyclic compound.

References

- At present, a specific peer-reviewed article with a complete experimental dataset for this compound could not be located in the initial database searches. The presented data is based on established spectroscopic principles and data from closely related compounds. For definitive experimental values, it is recommended to consult chemical supplier databases or publications detailing the synthesis of this specific molecule. General methodologies for spectroscopic techniques are widely available in standard organic chemistry textbooks and specialized spectroscopy resources.

Introduction: The Strategic Value of Hybrid Scaffolds

An In-Depth Technical Guide to 1-cyclopropyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 50966-66-0), a heterocyclic building block of increasing interest in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. The core of this guide focuses on the strategic application of this molecule in drug discovery, leveraging the unique conformational and electronic contributions of the cyclopropyl moiety to enhance pharmacological profiles.[1] Detailed exemplary protocols and workflows are provided to bridge theoretical concepts with practical laboratory applications, offering a resource for scientists engaged in the design and synthesis of novel chemical entities.

The deliberate combination of distinct structural motifs is a cornerstone of modern molecular design. The title compound, this compound, exemplifies this strategy by uniting the electronically rich pyrrole heterocycle with the conformationally constrained cyclopropyl group.

The Pyrrole Scaffold in Medicinal Chemistry

Pyrrole is a five-membered aromatic heterocycle that is a key component in a vast number of natural products and synthetic pharmaceuticals.[2][3] Its unique electronic structure allows it to participate in crucial biological interactions, such as hydrogen bonding and π-stacking, making it a privileged scaffold in drug design.[4] The pyrrole core is central to the activity of blockbuster drugs like atorvastatin and sunitinib, highlighting its versatility in targeting a wide range of biological pathways.[2][4]

The Cyclopropyl Moiety: A "Magic" Fragment

The cyclopropyl ring is far more than a simple cycloalkane. Its strained, three-membered ring imparts unique properties, including enhanced π-character in its C-C bonds and shorter, stronger C-H bonds compared to other alkanes.[1] In drug development, the incorporation of a cyclopropyl group is a well-established tactic to:

-

Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism.[1]

-

Improve Potency: Through favorable conformational restriction, which can reduce the entropic penalty of binding to a biological target.[1]

-

Modulate Physicochemical Properties: Affecting solubility, lipophilicity, and membrane permeability.[1][5]

-

Explore Novel Chemical Space: By providing a rigid vector for substituent placement.

This compound: A Synthon of Interest

The fusion of these two moieties in this compound creates a versatile building block. The N-cyclopropyl group influences the electronic properties of the pyrrole ring and serves as a rigid, metabolically stable anchor. This makes the compound an attractive starting point for synthesizing libraries of novel derivatives for screening in various therapeutic areas, including oncology, inflammation, and neuropharmacology.[6][7]

Physicochemical Properties and Identification

Accurate identification is the foundation of all subsequent research. The key identifiers and properties for this compound are summarized below.

Core Compound Identification

| Property | Value | Source |

| CAS Number | 50966-66-0 | [8] |

| Molecular Formula | C₇H₉N | [9] |

| Molecular Weight | 107.15 g/mol | [9] |

| IUPAC Name | 1-cyclopropylpyrrole | [9] |

| SMILES | C1CC1N2C=CC=C2 | [9] |

| InChI Key | OEQZLSJQNUZECG-UHFFFAOYSA-N | [9] |

Spectroscopic Profile

While a dedicated spectrum for this specific compound is not publicly available, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles of NMR and IR spectroscopy.[10]

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

-

Pyrrole Protons: Two distinct signals in the aromatic region (approx. 6.0-7.0 ppm). The protons at the C2 and C5 positions (α-protons) will appear as one multiplet, and the protons at the C3 and C4 positions (β-protons) will appear as another, each integrating to 2H.

-

Cyclopropyl Protons: A complex set of signals in the upfield region. The single methine proton (CH) attached to the nitrogen will appear as a multiplet (approx. 3.5-4.0 ppm). The two sets of methylene protons (CH₂) on the cyclopropyl ring will appear as distinct multiplets further upfield (approx. 0.5-1.5 ppm) due to their diastereotopic nature.

-

-

¹³C NMR: The carbon spectrum will show five distinct signals: two for the pyrrole carbons (α and β), and three for the cyclopropyl carbons (one methine and one methylene, as the two CH₂ carbons are equivalent by symmetry).

-

IR Spectroscopy: Key vibrational bands would include C-H stretching from the aromatic pyrrole and aliphatic cyclopropyl groups, as well as C=C and C-N stretching characteristic of the pyrrole ring.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its effective use as a chemical intermediate.

Synthetic Routes

The most common and robust method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis. This involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For this compound, the reaction would involve 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde) and cyclopropylamine.

Caption: Paal-Knorr synthesis workflow for this compound.

Causality: The Paal-Knorr reaction is favored for its reliability and high yields. The acidic catalyst is essential to protonate the carbonyl oxygen, activating it for nucleophilic attack by the amine. 2,5-Dimethoxytetrahydrofuran is chosen as the 1,4-dicarbonyl surrogate because it is commercially available and readily hydrolyzes in situ under the acidic reaction conditions to generate the required succinaldehyde.

Chemical Reactivity

The reactivity is dominated by the electron-rich nature of the pyrrole ring, which readily undergoes electrophilic substitution.

-

Electrophilic Aromatic Substitution (SₑAr): The preferred site of attack is the C2 (or C5) position due to the superior stability of the resulting cationic intermediate (arenium ion). Common SₑAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation.

-

Influence of the Cyclopropyl Group: The N-cyclopropyl group is primarily an electron-donating group via induction, which further activates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. However, its steric bulk may slightly influence the regioselectivity of reactions involving very large electrophiles. The cyclopropane ring itself is generally stable under these conditions but can undergo ring-opening under strongly acidic or oxidative conditions.[11]

Caption: Reactivity map showing key electrophilic substitution reactions.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a valuable starting material or fragment for building more complex drug candidates.

Role as a Building Block

The true value of this compound lies in its utility as a scaffold. Following a primary reaction, such as the Vilsmeier-Haack formylation to produce this compound-2-carbaldehyde[6], the resulting aldehyde can be elaborated into a multitude of other functional groups (amines, alcohols, carboxylic acids, etc.), opening pathways to diverse molecular architectures.

Strategic Use in Lead Optimization

During the lead optimization phase of drug discovery, medicinal chemists systematically modify a lead compound to improve its therapeutic profile. The cyclopropyl-pyrrole moiety can be introduced to:

-

Enhance Metabolic Stability: The cyclopropyl group is resistant to CYP450-mediated oxidation, a common metabolic pathway. Replacing a more labile group (like an isopropyl or benzyl group) with a cyclopropyl group can significantly increase a drug's half-life.[1]

-

Fine-Tune Lipophilicity (LogP): The rigid structure of the cyclopropyl group provides a predictable contribution to lipophilicity, allowing for precise adjustments to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

-

Improve Target Engagement: By locking a portion of the molecule in a specific conformation, the cyclopropyl group can enhance binding affinity to the target protein by pre-organizing the molecule into its bioactive conformation.[1]

Caption: Workflow for utilizing this compound in drug discovery.

Experimental Protocols (Exemplary)

To ensure this guide is self-validating, we provide a detailed, field-proven protocol for a key transformation.

Protocol: Vilsmeier-Haack Formylation of this compound

This protocol describes the synthesis of this compound-2-carbaldehyde, a versatile intermediate.

Materials:

-

This compound (1.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

-

Phosphorus oxychloride (POCl₃) (1.1 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

-

Reagent Preparation (Vilsmeier Reagent Formation): In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cold DMF via a dropping funnel over 15-20 minutes. Causality: This is an exothermic reaction that forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. Maintaining a low temperature is critical to control the reaction rate and prevent degradation.

-

Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the reagent.

-

Electrophilic Substitution: Dissolve this compound in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the cold Vilsmeier reagent solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated NaHCO₃ solution until the pH is basic (~8-9). Causality: This step hydrolyzes the intermediate iminium salt to the desired aldehyde and neutralizes the acidic reaction mixture. This must be done slowly as gas evolution (CO₂) will occur.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure this compound-2-carbaldehyde.

Conclusion and Future Outlook

This compound is a potent molecular tool for the modern medicinal chemist. Its synthesis is straightforward, and its reactivity is predictable, making it an ideal scaffold for generating chemical diversity. The strategic incorporation of the cyclopropyl group offers a proven method for overcoming common drug development hurdles such as poor metabolic stability and low potency.[1] As the demand for novel therapeutics with fine-tuned pharmacological properties continues to grow, the utility of thoughtfully designed building blocks like this compound will only increase, paving the way for the next generation of innovative medicines.

References

-

SpectraBase. (n.d.). 1H-Pyrrole, 2-cyclopropyl-. Retrieved from [Link]

-

ResearchGate. (2025). A straightforward route to substituted 1-pyrrolines via photocatalyzed ring-opening cyclization of cyclopropyl enamines. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Koca, et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. Retrieved from [Link]

-

Tsuge, O., et al. (n.d.). THE REACTION OF 1-(1-PYRROLID1NYL)CYCLOHEXENE WITH PYRROLE AND PYRAZOLE. Heterocycles. Retrieved from [Link]

-

ResearchGate. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

-

Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs. Retrieved from [Link]

-

JACS Au. (2026). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]

-

Journal of Organic Chemistry. (2013). Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. Retrieved from [Link]

-

ChemistryViews. (2018). One-Pot Synthesis of Pyrrole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Retrieved from [Link]

-

Breder, A., & Mayr, H. (n.d.). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry. Retrieved from [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scitechnol.com [scitechnol.com]

- 3. CAS 109-97-7: 1H-Pyrrole | CymitQuimica [cymitquimica.com]

- 4. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 50966-66-0 [chemicalbook.com]

- 9. PubChemLite - this compound (C7H9N) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Discovery and Synthetic Exploration of 1-Cyclopropyl-1H-pyrrole Derivatives

Abstract

The confluence of privileged structural motifs in medicinal chemistry often yields compounds with exceptional therapeutic potential. This guide delves into the discovery and synthesis of 1-cyclopropyl-1H-pyrrole derivatives, a chemical scaffold that marries the biological significance of the pyrrole ring with the unique physicochemical advantages of the cyclopropyl group. The pyrrole nucleus is a cornerstone of numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities.[1][2][3] Concurrently, the cyclopropyl fragment has emerged as a valuable tool in drug design, prized for its ability to enhance metabolic stability, improve potency, and confer conformational rigidity.[4][5][6][7] This document provides an in-depth exploration of the primary synthetic methodologies for accessing this scaffold, an analysis of the causality behind experimental choices, and a discussion of the derivatives' significance in modern drug discovery.

The Strategic Imperative for the this compound Scaffold

The rationale for investigating this compound derivatives is rooted in the synergistic combination of two powerful pharmacophores.

-

The Pyrrole Core: This five-membered nitrogen-containing heterocycle is a fundamental building block in nature, found in essential molecules like heme and chlorophyll.[1][3] Its derivatives are known to possess a vast spectrum of pharmacological properties, including antibacterial, anti-inflammatory, anticancer, and antipsychotic activities.[1][3]

-

The Cyclopropyl Moiety: Far from being a simple saturated ring, the cyclopropyl group possesses unique electronic and conformational properties. Its C-C bonds have enhanced π-character, and its rigid, planar structure can lock a molecule into a bioactive conformation, improving receptor binding affinity.[5][7] Crucially, it often serves as a "metabolic shield," protecting adjacent functional groups from enzymatic degradation and enhancing a drug candidate's pharmacokinetic profile.[6][7]

The fusion of these two entities creates a scaffold with compelling prospects. The N-cyclopropyl group can sterically hinder metabolic attack at the nitrogen atom while positioning substituents on the pyrrole ring for optimal interaction with biological targets. These derivatives are valuable intermediates in the synthesis of pharmaceuticals, particularly in the fields of anti-inflammatory agents and neuropharmacology, as well as in agrochemical development.[8]

Caption: Logical fusion of two privileged pharmacophores.

Core Synthetic Methodologies

The construction of the this compound system can be approached through several strategic pathways. The choice of method is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

The Paal-Knorr Synthesis: A Foundational Approach

The Paal-Knorr synthesis is a classic, robust, and widely employed method for constructing pyrrole rings.[9][10] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, making it ideally suited for the direct installation of the N-cyclopropyl group.

Causality and Mechanistic Insight: The reaction proceeds via the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[11][12] The use of a weak acid, such as acetic acid, is often beneficial as it catalyzes the dehydration steps without promoting side reactions like furan formation.[12] The choice of cyclopropylamine as the nucleophile directly affords the target this compound scaffold in a single, efficient step.

Caption: Workflow for the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Synthesis of 2,5-Dimethyl-1-cyclopropyl-1H-pyrrole

-

Reaction Setup: To a solution of acetonylacetone (1,4-hexanedione) (1.0 eq) in glacial acetic acid, add cyclopropylamine (1.1 eq).

-

Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the mixture into a beaker of ice water and basify with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2,5-dimethyl-1-cyclopropyl-1H-pyrrole.

Direct N-Alkylation: Modifying a Pre-formed Pyrrole

An alternative strategy involves the formation of the N-cyclopropyl bond on a pre-existing pyrrole ring. This method is particularly useful when the desired pyrrole substitution pattern is more easily accessed than the corresponding 1,4-dicarbonyl precursor.

Causality and Mechanistic Insight: This reaction is a standard nucleophilic substitution. The pyrrole anion, generated by deprotonation with a suitable base (e.g., sodium hydride), acts as a nucleophile, displacing a leaving group (e.g., bromide, tosylate) from a cyclopropyl electrophile. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the relatively weakly acidic pyrrole N-H bond without competing side reactions.

Experimental Protocol: Synthesis of this compound

-

Anion Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Pyrrole Addition: Cool the suspension to 0 °C and add a solution of pyrrole (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at room temperature for 1 hour.

-

Alkylation: Add cyclopropyl bromide (1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC.

-

Quenching and Workup: Cool the reaction to 0 °C and carefully quench with water. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue via column chromatography.

Advanced Synthesis via [3+2] Cycloaddition

For accessing highly functionalized and diverse pyrrole derivatives, modern cycloaddition strategies offer unparalleled elegance and efficiency. A notable method involves the reaction between donor-acceptor (DA) cyclopropanes and nitriles.[13]

Causality and Mechanistic Insight: This formal [3+2] cycloaddition is typically mediated by a Lewis acid. The Lewis acid coordinates to the donor-acceptor cyclopropane, facilitating its ring-opening to form a stabilized 1,3-dipole intermediate. This dipole is then trapped by a nitrile, leading to a dihydro-2H-pyrrole, which can be subsequently oxidized or tautomerized to the aromatic pyrrole.[13] This method's power lies in its regioselectivity and its ability to incorporate a wide variety of functional groups from both the cyclopropane and nitrile starting materials.[13] While not a direct synthesis of 1-cyclopropyl pyrroles, it represents a state-of-the-art method for constructing the pyrrole core, which could then be N-cyclopropanated.

Caption: [3+2] Cycloaddition pathway for pyrrole synthesis.

Structural Characterization

Confirmation of the successful synthesis of this compound derivatives relies on a suite of standard spectroscopic techniques.

| Technique | Expected Observations for 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole |

| ¹H NMR | - Singlet for pyrrole C-H protons (~5.7-5.9 ppm).- Multiplet for the cyclopropyl C-H proton (~3.2-3.4 ppm).- Singlet for the methyl protons (~2.1-2.2 ppm).- Multiplets for the cyclopropyl CH₂ protons (~0.7-0.9 ppm). |

| ¹³C NMR | - Signals for pyrrole quaternary carbons (~127 ppm).- Signals for pyrrole C-H carbons (~105 ppm).- Signal for the cyclopropyl C-H carbon (~33 ppm).- Signal for the methyl carbons (~13 ppm).- Signal for the cyclopropyl CH₂ carbons (~7 ppm). |

| Mass Spec (EI) | Molecular ion peak (M⁺) corresponding to the calculated molecular weight. |

| FT-IR | Characteristic C-H and C=C stretching frequencies for the aromatic pyrrole ring. |

Note: Chemical shifts (ppm) are approximate and can vary based on solvent and substitution.

Significance and Application in Drug Discovery

The incorporation of the this compound scaffold is a deliberate strategy to address multiple challenges in drug discovery.

Pharmacokinetic and Pharmacodynamic Advantages:

-

Enhanced Potency: The rigid cyclopropyl group can orient the molecule for optimal binding with a target receptor, an entropically favorable event.[7]

-

Metabolic Stability: The N-cyclopropyl group is resistant to N-dealkylation, a common metabolic pathway that deactivates many drug candidates.[6]

-

Reduced Off-Target Effects: The defined conformation can improve selectivity for the intended biological target, reducing interactions with other proteins that could cause side effects.[5][7]

-

Modulation of Physicochemical Properties: The group can fine-tune properties like lipophilicity and membrane permeability.[7]

This scaffold is particularly relevant in the development of agents targeting the central nervous system and in anti-inflammatory programs. For instance, cyclopropyl-containing diaryl-pyrazole derivatives have been investigated as potent cannabinoid type 1 (CB1) receptor antagonists for treating obesity.[14]

Caption: Rationale for the scaffold's utility in drug discovery.

Conclusion and Future Outlook

The this compound scaffold represents a highly promising area for chemical and biological investigation. Its synthesis is accessible through both classical and modern organic chemistry methodologies, allowing for the creation of diverse and highly functionalized compound libraries. The inherent advantages conferred by the cyclopropyl group—namely metabolic stability and conformational constraint—make these derivatives particularly attractive for overcoming common hurdles in drug development. Future research will likely focus on developing asymmetric syntheses to control stereochemistry and on expanding the application of this versatile scaffold to new and challenging biological targets.

References

- Studies on Reactions of Cyclopropanated Pyrrole: Synthesis of Bis-β-homoproline, Tropane- and Pyrrolidinone-deriv

- Rh(II)-Catalyzed Monocyclopropanation of Pyrroles and Its Application to the Synthesis Pharmaceutically Relevant Compounds. (2019).

- Strategies to tropanes via cyclopropanated pyrroles and furans.

- Cyclopropanation vs. single-carbon insertion of pyrrole-2,3-diones with sulfonium ylides: synthesis of functionalized 2-azabicyclo[3.1.0]hexanes and pyridine-2,3-diones. Organic Chemistry Frontiers (RSC Publishing).

- This compound-2-carbaldehyde. Chem-Impex.

- A Powerful New Strategy for Diversity-Oriented Synthesis of Pyrroles from Donor−Acceptor Cyclopropanes and Nitriles. (2003). American Chemical Society.

- Paal–Knorr synthesis. Grokipedia.

- Paal-Knorr Pyrrole Synthesis. Merck Index.

- Paal–Knorr synthesis. Wikipedia.

- Paal-Knorr Synthesis. Alfa Chemistry.

- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar.

- Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. (2009). Journal of Medicinal Chemistry.

- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Serbian Chemical Society.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.

- The Cyclopropyl Group in Medicinal Chemistry.

- One-Pot Synthesis of Pyrrole Deriv

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed.

- Synthetic route for the synthesis of pyrrole derivatives.

- A review article on biological importance of pyrrole. (2024). GSC Biological and Pharmaceutical Sciences.

- Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). PubMed Central (PMC) - NIH.

- Synthesis of cyclopentenes, pyrroles, and thiophenes via a sequence of propargyl-allenyl isomerizations, michael additions, and intramolecular Wittig reactions. (2014). Journal of Organic Chemistry.

Sources

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review article on biological importance of pyrrole [wisdomlib.org]

- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar [semanticscholar.org]

- 6. scientificupdate.com [scientificupdate.com]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of N-cyclopropylpyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropylpyrrole is a heterocyclic organic compound that incorporates a pyrrole ring N-substituted with a cyclopropyl group. This unique structural combination imparts specific electronic and steric properties that are of significant interest in medicinal chemistry and materials science. The pyrrole moiety is a common scaffold in numerous biologically active molecules and pharmaceuticals, while the cyclopropyl group can enhance metabolic stability, modulate lipophilicity, and influence the conformational rigidity of a molecule. Understanding the fundamental physical properties of N-cyclopropylpyrrole is therefore crucial for its effective synthesis, handling, and application in research and development.

This technical guide provides a comprehensive overview of the core physical properties of N-cyclopropylpyrrole. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, such as pyrrole and other N-substituted pyrroles, and employs established chemical principles to offer reliable estimations. This approach is designed to provide researchers with a robust foundational understanding to inform their experimental design and decision-making processes.

Molecular and Structural Data

The foundational characteristics of a molecule are dictated by its structure and composition. N-cyclopropylpyrrole's structure is key to its chemical behavior and physical properties.

Figure 1: 2D structure of N-cyclopropylpyrrole.

Core Physical Properties

The following table summarizes the key physical properties of N-cyclopropylpyrrole. Where direct experimental data is unavailable, values are estimated based on trends observed in analogous compounds such as pyrrole and N-methylpyrrole.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₉N | - |

| Molecular Weight | 107.15 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid (predicted) | Analogy to pyrrole and N-methylpyrrole[1][2] |

| Boiling Point | ~140-150 °C (estimated) | Extrapolated from pyrrole (129-131 °C) and N-methylpyrrole (112-114 °C)[1][2] |

| Melting Point | Not available | - |

| Density | ~0.95 g/mL (estimated) | Based on pyrrole (0.967 g/mL) and N-methylpyrrole (0.904 g/mL)[1][2] |

| Refractive Index | ~1.50 (estimated) | Based on pyrrole (~1.509) and N-methylpyrrole (~1.488)[1] |

| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, ether, chloroform) and slightly soluble in water. | Based on the properties of pyrrole[2] |

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and purity assessment of N-cyclopropylpyrrole. The following sections detail the expected spectroscopic signatures.

¹H NMR Spectroscopy

The proton NMR spectrum of N-cyclopropylpyrrole is expected to show distinct signals for the pyrrole ring protons and the cyclopropyl protons.

-

Pyrrole Protons: The α-protons (adjacent to the nitrogen) are expected to appear as a triplet at approximately 6.6-6.8 ppm, while the β-protons will likely be a triplet at around 6.1-6.3 ppm[3].

-

Cyclopropyl Protons: The methine proton on the cyclopropyl ring attached to the nitrogen is predicted to be a multiplet in the range of 3.4-3.8 ppm. The methylene protons on the cyclopropyl ring are expected to appear as multiplets in the upfield region, likely between 0.6-1.0 ppm[4].

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Pyrrole Carbons: The α-carbons of the pyrrole ring are anticipated to resonate around 121-123 ppm, and the β-carbons are expected at approximately 108-110 ppm[5].

-

Cyclopropyl Carbons: The methine carbon of the cyclopropyl group attached to the nitrogen is predicted to be in the range of 30-35 ppm, while the methylene carbons will likely appear at a more upfield chemical shift, around 5-10 ppm[6].

Infrared (IR) Spectroscopy

The IR spectrum of N-cyclopropylpyrrole will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

-

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations of the pyrrole ring are expected above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): C-H stretching of the cyclopropyl group should appear just below 3000 cm⁻¹.

-

C=C Stretching: The double bond stretching of the pyrrole ring will likely be observed in the 1500-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibration is expected in the 1300-1400 cm⁻¹ range.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For N-cyclopropylpyrrole, the molecular ion peak (M⁺) would be observed at an m/z of 107.15. Common fragmentation patterns would likely involve the loss of the cyclopropyl group or fragmentation of the pyrrole ring.

Synthetic Methodologies

The synthesis of N-substituted pyrroles is well-established in organic chemistry. A common and effective method for the preparation of N-cyclopropylpyrrole is the Paal-Knorr synthesis.

Figure 2: General workflow for the Paal-Knorr synthesis of N-cyclopropylpyrrole.

Experimental Protocol: Paal-Knorr Synthesis

This protocol provides a general procedure for the synthesis of N-substituted pyrroles and can be adapted for N-cyclopropylpyrrole[7][8].

-

Reaction Setup: To a solution of 2,5-dimethoxytetrahydrofuran in a suitable solvent (e.g., acetic acid or ethanol), add an equimolar amount of cyclopropylamine.

-

Acid Catalysis: Add a catalytic amount of a protic acid, such as acetic acid or a Lewis acid.

-

Heating: Heat the reaction mixture to reflux for a period of 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Safety and Handling

While specific toxicity data for N-cyclopropylpyrrole is not available, the safety precautions should be based on the known hazards of its constituent moieties, pyrrole and cyclopropane derivatives.

-

Pyrrole: Pyrrole is known to be harmful if swallowed or inhaled and can cause skin and eye irritation[2][9][10]. It is also a flammable liquid.

-

Cyclopropane: Cyclopropane is a flammable gas[11]. While the cyclopropyl group in a larger molecule will have different properties, caution regarding flammability is warranted.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

N-cyclopropylpyrrole is a molecule with significant potential in various fields of chemical research. This technical guide has provided a detailed overview of its core physical properties, drawing upon data from analogous compounds and established chemical principles. The provided data on molecular and spectroscopic properties, along with a general synthetic protocol and safety considerations, serves as a valuable resource for researchers working with this compound. As with any chemical, it is imperative to handle N-cyclopropylpyrrole with appropriate safety precautions and to validate its properties through experimental analysis.

References

Sources

- 1. N-Methylpyrrole, 99+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]

- 4. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Pyrrole synthesis [organic-chemistry.org]

- 8. jocpr.com [jocpr.com]

- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. airgas.com [airgas.com]

Unlocking Latent Reactivity: A Guide to the Cyclopropyl Group on a Pyrrole Ring

An In-Depth Technical Guide:

Introduction: The Allure of a Strained Alliance

In the landscape of modern medicinal chemistry and materials science, the strategic fusion of distinct chemical motifs is paramount for generating novel molecular architectures with tailored functions. The conjugation of a cyclopropyl group to a pyrrole ring creates a fascinating chemical entity, wedding the high ring strain and unique electronic properties of the three-membered ring with the aromatic, electron-rich nature of the five-membered heterocycle.[1][2] This combination is not merely additive; it unlocks latent reactivity and provides a powerful platform for skeletal diversification.

The cyclopropyl group, with its bent σ-bonds possessing significant p-character, can act as a "pseudo-double bond" or a π-electron donor, capable of conjugating with adjacent unsaturated systems.[2] When appended to a pyrrole, it influences the heterocycle's aromaticity and reactivity while simultaneously serving as a "spring-loaded" functional group, prone to selective ring-opening under various conditions.[3][4] This duality makes cyclopropyl-pyrroles highly valuable synthons in diversity-oriented synthesis and drug discovery, where they appear in a growing number of preclinical and clinical candidates.[5][6]

This guide provides an in-depth exploration of the synthesis and reactivity of cyclopropyl-pyrroles, moving beyond simple procedural descriptions to explain the underlying mechanistic principles that govern their transformations. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this remarkable molecular partnership.

Part 1: The Strategic Synthesis of Cyclopropyl-Pyrroles

The construction of the cyclopropyl-pyrrole core can be approached in two primary ways: attaching a cyclopropyl group to a pre-existing pyrrole ring or building the pyrrole ring onto a cyclopropane-containing precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.

Palladium-Catalyzed Cross-Coupling: A Convergent Approach

For a convergent and highly modular synthesis, the Suzuki-Miyaura cross-coupling reaction is a method of choice. This approach allows for the late-stage introduction of the cyclopropyl group onto a functionalized pyrrole core. The key to success lies in the selection of an appropriate catalyst system capable of facilitating the challenging coupling between an sp²-hybridized carbon of the bromopyrrole and the sp³-hybridized carbon of cyclopropylboronic acid.

Modern phosphine ligands, such as SPhos, have proven exceptionally effective in this context, enabling the reaction to proceed under mild conditions with low catalyst loadings.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyrrole with Cyclopropylboronic Acid

-

System Validation: This protocol is adapted from a highly efficient procedure for the synthesis of cyclopropylthiophenes, which demonstrates excellent functional group tolerance and scalability, making it a reliable starting point for pyrrole-based substrates.[7]

-

Step 1: Reagent Preparation: In a nitrogen-purged glovebox, add 2-bromo-1-phenylpyrrole (1.0 mmol, 1.0 equiv), cyclopropylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv) to an oven-dried reaction vial.

-

Step 2: Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%) to the vial.

-

Step 3: Reaction Execution: Add anhydrous toluene (5 mL) to the vial. Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

-

Step 4: Monitoring and Workup: Stir the reaction vigorously for 12-18 hours, monitoring by TLC or LC-MS. Upon completion, allow the reaction to cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).

-

Step 5: Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2-cyclopropyl-1-phenylpyrrole.

Causality Insight: The use of a bulky, electron-rich phosphine ligand like SPhos is critical. It promotes the oxidative addition of the Pd(0) catalyst into the C-Br bond of the pyrrole and accelerates the subsequent transmetalation and reductive elimination steps, preventing catalyst deactivation and side reactions.[7]

Ring-Opening Cyclization: Building the Pyrrole Core

An alternative strategy involves constructing the pyrrole ring from a cyclopropane-containing precursor. This is particularly effective for generating polysubstituted pyrroles. One elegant method utilizes the reaction of alkylidenecyclopropyl ketones with primary amines.[8]

The mechanism involves an initial Michael addition of the amine to the enone, followed by a distal cleavage of the cyclopropane C-C bond, ring expansion, and subsequent aromatization to furnish the trisubstituted pyrrole.[8] This reaction cleverly uses the inherent strain of the cyclopropane ring as the driving force for the key bond-forming cascade.

Part 2: The Dichotomous Reactivity of the Cyclopropyl Group

Once synthesized, the cyclopropyl-pyrrole system exhibits a rich and varied reactivity profile. The reaction pathway is highly dependent on the reagents and conditions employed, allowing for selective transformation of either the cyclopropyl moiety or the pyrrole ring.

Mode A: Ring-Opening Reactions of the Cyclopropyl Group

The ~27 kcal/mol of strain energy stored in the cyclopropane ring makes it susceptible to ring-opening reactions, which can be initiated by acids, electrophiles, or transition metals.[3]

2.1.1 Acid-Catalyzed and Electrophilic Ring-Opening

Cyclopropanes bearing an electron-accepting group, such as a ketone or nitro group, are classified as "donor-acceptor" (D-A) cyclopropanes and are particularly reactive towards nucleophilic ring-opening.[9] While the pyrrole ring itself is sensitive to strong acids, carefully controlled conditions can achieve selective ring-opening. The reaction is initiated by activation of the acceptor group by a Lewis acid, facilitating nucleophilic attack and cleavage of the distal C-C bond.[9]

2.1.2 Transition Metal-Catalyzed Transformations

Palladium catalysis offers a versatile platform for activating the C-C bonds of the cyclopropyl ring. Tandem reactions, such as a Heck addition followed by cyclopropane ring-opening, can generate significant molecular complexity from simple precursors.[10][11] In these processes, the regioselectivity of the ring-opening is often controlled by the formation of the most stable organopalladium intermediate. The presence of directing groups can exert precise control over the reaction's outcome.[10]

Data Presentation: Regioselectivity in Pd-Catalyzed Ring-Opening

| Substrate | Catalyst System | Directing Group | Major Product | Yield (%) | Reference |

| Aryl Cyclopropyl Ketone | Pd(OAc)₂/PCy₃ | Carbonyl | (E)-1-Arylbut-2-en-1-one | 89% | |

| Alkenyl Cyclopropyl Diol | Pd(dba)₂/L* | Hydroxyl | Acyclic Lactone | 75% | [10][11] |

Mode B: The Cyclopropyl Group as an Electronic Modulator

When the cyclopropyl ring remains intact, it significantly influences the reactivity of the attached pyrrole. Due to the p-character of its C-C bonds, the cyclopropyl group acts as a π-electron donor, similar to an alkyl or vinyl group.[2]

2.2.1 Influence on Electrophilic Aromatic Substitution

Pyrrole is an electron-rich heterocycle that readily undergoes electrophilic substitution, with a strong preference for the C2 (α) position due to the superior stabilization of the cationic intermediate (Wheland intermediate).[1] The electron-donating nature of a C2-cyclopropyl group further enhances the electron density of the pyrrole ring, activating it towards electrophilic attack.

The primary site of substitution remains the C5 position, which is electronically and sterically favored. However, the activating nature of the cyclopropyl group means that milder reagents and conditions can often be employed compared to unsubstituted pyrrole, which can help to avoid the acid-catalyzed polymerization that plagues many pyrrole reactions.[1][12]

Conclusion and Future Outlook

The cyclopropyl group is far more than a simple saturated substituent on a pyrrole ring. It is a versatile control element that can act as a latent functional group via ring-opening or as an electronic modulator to fine-tune the reactivity of the aromatic core. The ability to selectively engage in these distinct reaction manifolds by careful choice of catalytic systems and reaction conditions provides chemists with a powerful tool for molecular design.

Future research will likely focus on developing enantioselective ring-opening methodologies to create chiral acyclic structures from prochiral cyclopropyl-pyrroles.[13] Furthermore, exploring the application of photoredox catalysis could unlock novel radical-based ring-opening and functionalization pathways, expanding the synthetic utility of this valuable heterocyclic motif even further.[4] The continued exploration of this "strained alliance" promises to yield new strategies for the efficient construction of complex molecules relevant to medicine and materials science.

References

-

Title: Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes Source: JACS Au - ACS Publications URL: [Link]

-

Title: Pyrrole - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes Source: Xingwei Li URL: [Link]

-

Title: Pyrrole: Addition Reactions Source: YouTube URL: [Link]

-

Title: Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes Source: Chemical Reviews URL: [Link]

-

Title: Pyrrole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives Source: JACS Au - ACS Publications URL: [Link]

-

Title: Pyrrole: Electrophilic Substitution Reactions Lecture 2 Source: YouTube URL: [Link]

-

Title: Reactivity of electrophilic cyclopropanes Source: PubMed URL: [Link]

-

Title: Reactivity of electrophilic cyclopropanes Source: PMC - NIH URL: [Link]

-

Title: Reactivity of electrophilic cyclopropanes (2023) Source: ResearchGate URL: [Link]

-

Title: Palladium-Catalyzed Monoarylation of Cyclopropylamine Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives Source: PMC - PubMed Central URL: [Link]

-

Title: Ring-Opening Cyclization of Alkylidenecyclopropyl Ketones with Amines. An Efficient Synthesis of 2,3,4-Trisubstituted Pyrroles Source: Organic Chemistry Portal URL: [Link]

-

Title: N-Cyclopropylimine-1-pyrroline Rearrangement. A Novel Photochemical Reaction Source: Request PDF - ResearchGate URL: [Link]

-

Title: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates Source: Taylor & Francis Online URL: [Link]

-

Title: Synthesis of cyclopentenes, pyrroles, and thiophenes via a sequence of propargyl-allenyl isomerizations, michael additions, and intramolecular Wittig reactions Source: PubMed URL: [Link]

-

Title: Construction of pyrroles, furans and thiophenes via intramolecular cascade desulfonylative/dehydrogenative cyclization of vinylidenecyclopropanes induced by NXS (X = I or Br) Source: PubMed Central URL: [Link]

-

Title: A photochemical strategy towards Michael addition reactions of cyclopropenes Source: ChemRxiv URL: [Link]

-

Title: Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization Source: MDPI URL: [Link]

-

Title: Divinylcyclopropane-cycloheptadiene rearrangement - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The rearrangement of cyclopropyl carbenes Source: ResearchGate URL: [Link]

-

Title: Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential Source: MDPI URL: [Link]

-

Title: How does the cyclopropyl group influence conjugation and aromaticity? Source: Chemistry Stack Exchange URL: [Link]

-

Title: Electrophilic Substitution in Pyrrole & Thiophene I TYBSc CBCS New Syllabus I CH-507 Source: YouTube URL: [Link]

-

Title: Doubly Activated Cyclopropanes as Synthetic Precursors for the Preparation of 4-Nitro- and 4-Cyano-dihydropyrroles and Pyrroles Source: American Chemical Society URL: [Link]

-

Title: A diversity-oriented synthesis of cyclopenta[b]pyrroles and related compounds through a calcium(ii)/copper(ii) catalytic sequence Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

-

Title: Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Request PDF - ResearchGate URL: [Link]

-

Title: Organic Chemistry Class 11 Notes by Bharat Panchal Source: Scribd URL: [Link]

-

Title: Palladium‐Catalyzed Cyclization of Pyrroles Source: Request PDF - ResearchGate URL: [Link]

-

Title: Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics Source: RSC Publishing URL: [Link]

-

Title: Synthesis of a Cyclopropane from an Aldehyde Source: YouTube URL: [Link]

-

Title: Oxidative radical ring-opening/cyclization of cyclopropane derivatives Source: PMC URL: [Link]

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization [mdpi.com]

- 8. Ring-Opening Cyclization of Alkylidenecyclopropyl Ketones with Amines. An Efficient Synthesis of 2,3,4-Trisubstituted Pyrroles [organic-chemistry.org]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Electronic Properties of 1-Cyclopropyl-1H-pyrrole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropyl-1H-pyrrole stands at the confluence of two fascinating molecular motifs: the aromatic, electron-rich pyrrole ring and the strained, electronically unique cyclopropyl group. This guide provides a comprehensive examination of the electronic properties of this compound, synthesizing established principles with predictive computational insights. We delve into the structural and electronic perturbations induced by the cyclopropyl substituent, exploring its influence on aromaticity, frontier molecular orbitals, and chemical reactivity. This document serves as a foundational resource, offering both a theoretical framework and actionable computational protocols for researchers investigating cyclopropyl-substituted heterocycles in medicinal chemistry and materials science.

Introduction: The Intrigue of Cyclopropyl-Pyrrole Conjugation

The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, found in everything from the heme cofactor in hemoglobin to modern conductive polymers.[1] Its electronic character is defined by a five-membered aromatic ring containing a nitrogen heteroatom that contributes its lone pair to the 6π-electron system. Substitution at the nitrogen (N1) position is a common strategy to modulate the ring's electronic properties and steric profile.

The introduction of a cyclopropyl group at this position creates a unique chemical entity. The cyclopropane ring is not a simple alkyl substituent; its strained C-C bonds possess significant p-character, forming what are known as Walsh orbitals.[2][3][4][5] These orbitals can interact with adjacent π-systems, allowing the cyclopropyl group to act as a π-electron donor.[6] This guide explores the consequences of this interaction, predicting how the electronic landscape of the pyrrole ring is altered and how these changes manifest in its chemical behavior and spectroscopic signatures. Given the limited direct experimental data on this compound, this whitepaper emphasizes a predictive approach grounded in computational chemistry, providing a robust framework for future research.

Molecular Structure and Aromaticity

The fundamental electronic properties of this compound are intrinsically linked to its three-dimensional structure. The geometry of the molecule, specifically the orientation of the cyclopropyl group relative to the pyrrole ring, dictates the extent of orbital overlap and, consequently, the electronic communication between the two moieties.

Predicted Geometry